

Spectroscopic Profile of N-Boc-DL-2-amino-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-DL-2-amino-1-butanol**

Cat. No.: **B142729**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-DL-2-amino-1-butanol**, a key intermediate in organic synthesis and drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Introduction

N-Boc-DL-2-amino-1-butanol, also known as tert-butyl (1-hydroxybutan-2-yl)carbamate, is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis and medicinal chemistry due to its stability under various conditions and its facile removal under acidic conditions. Accurate spectroscopic characterization is crucial for verifying the structure and purity of this compound in synthetic workflows.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry for **N-Boc-DL-2-amino-1-butanol**. These values are based on typical chemical shifts and fragmentation patterns observed for analogous N-Boc protected amino alcohols.

^1H NMR Spectroscopy Data

Table 1: ^1H NMR Chemical Shifts for **N-Boc-DL-2-amino-1-butanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.8 - 5.2	Broad Singlet	1H	-NH-
~3.5 - 3.7	Multiplet	1H	-CH(NHBoc)-
~3.4 - 3.6	Multiplet	2H	-CH ₂ OH
~2.5	Broad Singlet	1H	-OH
~1.45	Singlet	9H	-C(CH ₃) ₃
~1.3 - 1.5	Multiplet	2H	-CH ₂ CH ₃
~0.9	Triplet	3H	-CH ₂ CH ₃

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts for **N-Boc-DL-2-amino-1-butanol**

Chemical Shift (δ) ppm	Assignment
~156 - 157	C=O (carbamate)
~79 - 80	-C(CH ₃) ₃
~65 - 66	-CH ₂ OH
~53 - 54	-CH(NHBoc)-
~28 - 29	-C(CH ₃) ₃
~25 - 26	-CH ₂ CH ₃
~10 - 11	-CH ₂ CH ₃

FT-IR Spectroscopy Data

Table 3: FT-IR Characteristic Absorption Bands for **N-Boc-DL-2-amino-1-butanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3350	Medium, Sharp	N-H stretch (carbamate)
~2960	Strong	C-H stretch (aliphatic)
~1685	Strong	C=O stretch (carbamate)
~1520	Strong	N-H bend (amide II)
~1170	Strong	C-O stretch (carbamate)

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data for **N-Boc-DL-2-amino-1-butanol**

m/z	Relative Intensity	Assignment
190.14	Low	[M+H] ⁺
134.10	High	[M+H - C ₄ H ₈] ⁺ or [M+H - 56] ⁺
116.09	Medium	[M+H - C ₄ H ₈ - H ₂ O] ⁺
90.08	Medium	[M+H - Boc] ⁺
74.06	High	[C ₄ H ₈ NO] ⁺
57.07	Very High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for N-Boc protected amino alcohols and can be adapted for **N-Boc-DL-2-amino-1-butanol**.

NMR Spectroscopy

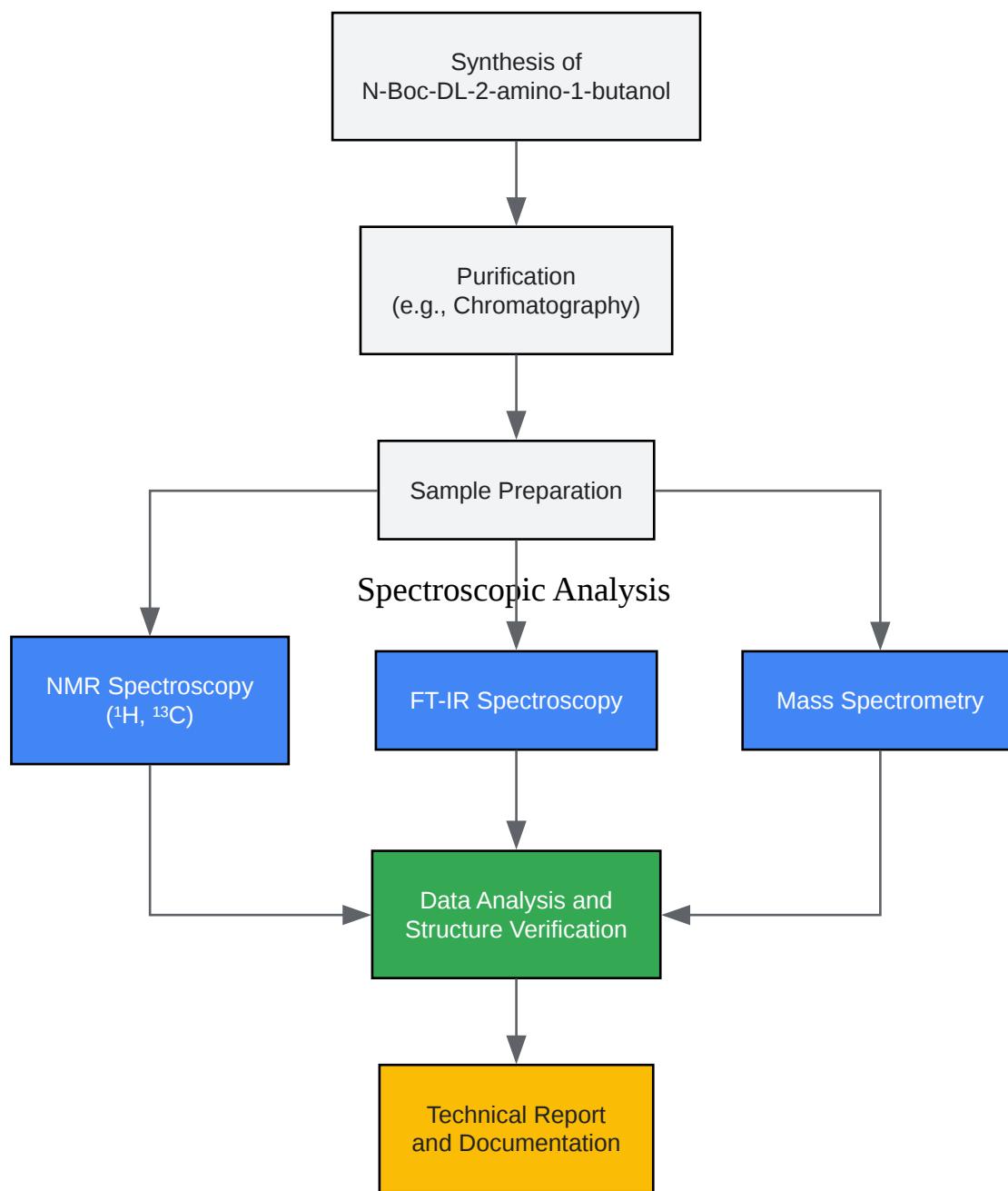
- Sample Preparation: Dissolve 5-10 mg of **N-Boc-DL-2-amino-1-butanol** in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Transfer the

solution to a 5 mm NMR tube.

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: -2 to 12 ppm
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096
 - Relaxation Delay: 2-5 seconds
 - Spectral Width: 0 to 200 ppm
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm; CD_3OD : $\delta\text{H} = 3.31$ ppm, $\delta\text{C} = 49.00$ ppm).

FT-IR Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
 - Spectral Range: $4000\text{-}400\text{ cm}^{-1}$


- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Data Processing: A background spectrum of the empty sample holder (or solvent) is collected and automatically subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or quadrupole analyzer.
- Data Acquisition (Positive Ion Mode):
 - Ionization Mode: Electrospray Ionization (ESI).
 - Scan Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V (can be varied to induce fragmentation).
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak ($[\text{M}+\text{H}]^+$) and major fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like **N-Boc-DL-2-amino-1-butanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of **N-Boc-DL-2-amino-1-butanol**. For definitive analysis, it is always recommended to acquire experimental data on a purified sample and compare it with reference spectra when available.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Boc-DL-2-amino-1-butanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142729#spectroscopic-data-nmr-ir-mass-spec-of-n-boc-dl-2-amino-1-butanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com